5-acetamido-1H-indole-2-carboxylic Acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H10N2O3 |
|---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
5-acetamido-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C11H10N2O3/c1-6(14)12-8-2-3-9-7(4-8)5-10(13-9)11(15)16/h2-5,13H,1H3,(H,12,14)(H,15,16) |
InChI Key |
QAHUNXWGQVQHLT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)NC(=C2)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 5 Acetamido 1h Indole 2 Carboxylic Acid and Its Structural Analogues
Classical and Contemporary Approaches to Indole-2-Carboxylic Acid Core Synthesis
The indole-2-carboxylic acid framework is a common target in organic synthesis, and several named reactions have become standard methods for its construction. These can be adapted to produce substituted variants, including the 5-acetamido derivative.
Fischer Indole (B1671886) Synthesis Adaptations for Substituted Indole-2-Carboxylic Acids
The Fischer indole synthesis, discovered in 1883, is a robust and versatile method for preparing indoles from the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. umn.eduwikipedia.orgthermofisher.com For the synthesis of 5-acetamido-1H-indole-2-carboxylic acid, the logical precursors would be 4-acetamidophenylhydrazine and pyruvic acid.
The general mechanism involves the initial formation of a phenylhydrazone, which then tautomerizes to an enamine. wikipedia.org Under acidic conditions, a name-reaction.comname-reaction.com-sigmatropic rearrangement occurs, followed by the loss of ammonia and subsequent aromatization to yield the indole ring. wikipedia.org
Table 1: Key Steps in the Fischer Indole Synthesis
| Step | Description |
| 1 | Condensation of a (substituted) phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone. |
| 2 | Tautomerization of the phenylhydrazone to the corresponding enamine. |
| 3 | Acid-catalyzed name-reaction.comname-reaction.com-sigmatropic rearrangement. |
| 4 | Loss of ammonia. |
| 5 | Aromatization to form the indole nucleus. |
To obtain this compound, the synthesis would commence with the reaction of 4-acetamidophenylhydrazine with pyruvic acid. The resulting hydrazone would then be subjected to cyclization using an acid catalyst such as polyphosphoric acid (PPA) or zinc chloride. A method has been developed for obtaining indole compounds with an amino group in the benzene (B151609) ring through the indolization of ethyl levulinate p-acetaminophenylhydrazone. researchgate.net
Reissert Indole Synthesis and its Variations
The Reissert indole synthesis provides a direct route to indole-2-carboxylic acids. wikipedia.org The classical approach involves the condensation of an o-nitrotoluene with diethyl oxalate in the presence of a strong base, such as sodium ethoxide, to yield an ethyl o-nitrophenylpyruvate. wikipedia.orgresearchgate.net This intermediate then undergoes reductive cyclization to form the indole-2-carboxylic acid. wikipedia.orgresearchgate.netresearchgate.net
For the synthesis of the target molecule, 4-acetamido-2-nitrotoluene would be the appropriate starting material. The key steps are outlined below:
Condensation: 4-acetamido-2-nitrotoluene reacts with diethyl oxalate in the presence of a base (e.g., potassium ethoxide) to form ethyl 3-(4-acetamido-2-nitrophenyl)-2-oxopropanoate.
Reductive Cyclization: The nitro group of the resulting pyruvate is reduced to an amine, which spontaneously cyclizes onto the adjacent ketone. Common reducing agents for this step include zinc in acetic acid or catalytic hydrogenation. wikipedia.orgyoutube.com
Variations in the reduction conditions have been explored, with reagents such as iron powder in acetic acid/ethanol and sodium dithionite also being employed. researchgate.net
Bartoli Indole Synthesis and Related Strategies
The Bartoli indole synthesis is a powerful method for the preparation of substituted indoles, particularly those with substitution at the 7-position. wikipedia.orgjk-sci.com The reaction utilizes the interaction of an ortho-substituted nitroarene with a vinyl Grignard reagent. name-reaction.comwikipedia.orgonlineorganicchemistrytutor.comquimicaorganica.org To synthesize a 5-substituted indole like this compound, one would need to start with a suitably substituted nitroarene, such as 1-acetamido-4-nitro-2-(substituted)benzene.
The mechanism is thought to proceed via the addition of the Grignard reagent to the nitro group, followed by a name-reaction.comname-reaction.com-sigmatropic rearrangement and subsequent cyclization. name-reaction.comwikipedia.orgjk-sci.com A key feature of the Bartoli synthesis is the requirement for an ortho-substituent on the nitroarene, which facilitates the rearrangement. wikipedia.orgjk-sci.com
Reductive Cyclization Pathways for Indole Ring Formation
Reductive cyclization is a common strategy for indole synthesis and is a key step in methods like the Reissert synthesis. researchgate.net More broadly, this approach involves the reduction of a nitro group on a benzene ring that is ortho to a side chain containing a carbonyl or a group that can be converted to a carbonyl. The resulting amino group then undergoes intramolecular condensation to form the pyrrole (B145914) ring of the indole.
Recent advancements have explored the use of various catalytic systems for reductive cyclizations. For example, palladium-catalyzed reductive cyclization of 2-nitrostyrenes using formate esters as a carbon monoxide surrogate has been developed for the synthesis of indoles. researchgate.netmdpi.comunimi.it This methodology can tolerate a range of functional groups. researchgate.netmdpi.com Another approach involves the reductive cyclization of o-nitrophenyl propargyl alcohols to yield substituted quinolines, which highlights the versatility of this synthetic strategy. organic-chemistry.org
Targeted Synthesis of this compound and its Direct Precursors
The synthesis of this compound can be approached in two primary ways: by constructing the indole ring with the 5-acetamido group already in place on a precursor, or by functionalizing the 5-position of a pre-formed indole-2-carboxylic acid nucleus.
Strategies for Introducing the 5-Acetamido Moiety
Building from a Precursor:
As alluded to in the discussions of the Fischer and Reissert syntheses, a common and often efficient strategy is to begin with a benzene-derived starting material that already contains the acetamido group or a precursor to it. For instance, using 4-acetamidophenylhydrazine in a Fischer synthesis or 4-acetamido-2-nitrotoluene in a Reissert synthesis incorporates the desired functionality from the outset. This approach avoids potential issues with the regioselectivity of functionalizing the indole ring at a later stage.
Functionalization of the Indole Ring:
An alternative strategy involves the functionalization of an existing indole-2-carboxylic acid or its ester. This typically involves a three-step sequence:
Nitration: The indole-2-carboxylic acid is first nitrated. The nitration of indole derivatives can be complex due to the acid sensitivity of the indole ring. bhu.ac.in However, methods for the nitration of electronegatively substituted indoles, such as indole-2-carboxylic acid, have been developed. umn.edu The nitration of methyl 1-acetylindoline-2-carboxylate, followed by dehydrogenation, has been shown to yield methyl 5-nitroindole-2-carboxylate. researchgate.net
Reduction: The resulting 5-nitro-1H-indole-2-carboxylic acid is then reduced to 5-amino-1H-indole-2-carboxylic acid. A variety of reducing agents can be employed for this transformation, such as tin(II) chloride, catalytic hydrogenation, or iron in acetic acid.
Acetylation: The final step is the acetylation of the 5-amino group. This is typically achieved using acetic anhydride or acetyl chloride in the presence of a base. google.com
Table 2: Comparison of Strategies for Introducing the 5-Acetamido Group
| Strategy | Advantages | Disadvantages |
| Building from a Precursor | - Avoids regioselectivity issues. - Often more convergent. | - Substituted starting materials may be less readily available. |
| Functionalization of the Indole Ring | - Utilizes readily available indole-2-carboxylic acid. | - Nitration can lead to mixtures of isomers. - May require protection of the indole nitrogen. - Potentially lower overall yield due to multiple steps. |
Carboxylic Acid Functionalization at the 2-Position
The carboxylic acid group at the 2-position of the indole ring is a key functional handle for a variety of chemical modifications. Standard reactions such as esterification and hydrolysis are commonly employed to protect this group or to convert it into other functionalities. For instance, the esterification of indole-2-carboxylic acids can be achieved through reactions with alcohols under acidic conditions or by using coupling agents. Subsequent hydrolysis, often under mild alkaline conditions using reagents like lithium hydroxide (LiOH), can regenerate the carboxylic acid. clockss.org
These transformations are crucial steps in multi-step syntheses, allowing for the protection of the carboxylic acid while other parts of the molecule are being modified. For example, N-Boc protected indole-2-carboxylates can be hydrolyzed to the corresponding carboxylic acids, which can then be activated for further reactions. clockss.org The choice of reaction conditions is critical to avoid side reactions such as decarboxylation, which can occur under harsh acidic or basic conditions. clockss.org
Derivatization Strategies for this compound and Analogues
The nitrogen atom of the indole ring is a common site for substitution and acylation, which can significantly alter the molecule's properties. N-acylation is a well-established method to protect the indole nitrogen or to introduce specific acyl groups. thieme-connect.debeilstein-journals.org A direct approach involves the coupling of carboxylic acids to the indole nitrogen using dicyclohexylcarbodiimide (DCC) as a coupling agent in the presence of 4-(Dimethylamino)pyridine (DMAP). thieme-connect.deresearchgate.net This method has proven effective for indoles bearing electron-withdrawing groups at the C-5 position, affording N-acylated products in high yields under mild conditions. thieme-connect.de
Another strategy for N-substitution is the copper-catalyzed decarboxylative N-arylation of indole-2-carboxylic acids with aryl halides. organic-chemistry.org This reaction proceeds efficiently using a Cu₂O catalyst, providing a route to N-aryl indoles, which are of significant biological interest. organic-chemistry.org The reaction demonstrates good functional group tolerance, though it can be sensitive to steric hindrance. organic-chemistry.org
| Reaction Type | Reagents/Catalysts | Key Features |
| N-Acylation | Carboxylic Acid, DCC, DMAP | Mild conditions, high yields for 5-substituted indoles with electron-withdrawing groups. thieme-connect.deresearchgate.net |
| N-Acylation | Thioesters | Mild, chemoselective, functional group tolerant. beilstein-journals.org |
| N-Acylation | Acid Chloride, NaOH, Phase-Transfer Catalyst | Efficient N-acylation method. clockss.org |
| N-Arylation | Aryl Halide, Cu₂O, K₃PO₄ | Decarboxylative coupling, good functional group tolerance. organic-chemistry.org |
This table summarizes various N-substitution and N-acylation reactions applicable to the indole scaffold.
The conversion of the carboxylic acid at the 2-position to a carboxamide is one of the most frequently employed transformations in the synthesis of biologically active indole derivatives. hepatochem.comresearchgate.net This modification allows for the introduction of a wide array of substituents, enabling extensive structure-activity relationship (SAR) studies.
The formation of an amide bond typically requires the activation of the carboxylic acid. hepatochem.commdpi.com A variety of coupling reagents have been developed for this purpose, each with its own advantages. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used. hepatochem.comyoutube.com These reactions are often performed in the presence of additives like 1-hydroxybenzotriazole (HOBt) or DMAP to improve efficiency and suppress side reactions. nih.govnih.gov
Other common coupling reagents include phosphonium salts like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and aminium/uronium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). nih.govnih.gov The choice of reagent and conditions depends on the specific substrates, particularly the steric and electronic properties of the amine and the carboxylic acid. nih.gov For instance, the coupling of electron-deficient amines can be challenging and may require specific protocols, such as the use of EDC/DMAP with a catalytic amount of HOBt. nih.gov
| Coupling Reagent | Additive(s) | Typical Solvents |
| DCC (Dicyclohexylcarbodiimide) | DMAP | CH₂Cl₂ nih.gov |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt, DMAP | Acetonitrile (B52724) nih.gov |
| BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) | DIPEA | DCM nih.gov |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | DIPEA | DMF nih.gov |
This table presents common coupling reagents used for the formation of indole-2-carboxamides.
The versatility of amide coupling reactions allows for the incorporation of a vast array of amine partners, leading to diverse libraries of indole-2-carboxamides. nih.govmdpi.com Both primary and secondary amines, including aliphatic, aromatic, and heterocyclic amines, can be successfully coupled. nih.gov Researchers have explored coupling with various substituted anilines, benzylamines, and phenethylamines to probe the chemical space around the indole scaffold. nih.govmdpi.com For example, a range of N-benzyl and N-phenethyl indole-2-carboxamides have been synthesized by coupling indole-2-carboxylic acid with the corresponding amines. nih.govmdpi.com The nature of the substituents on the amine partner can significantly influence the biological activity of the final compound.
While the 1- and 2-positions are common sites for modification, the 3-position of the indole ring also offers opportunities for derivatization. Vilsmeier-Haack formylation can introduce a formyl group at C-3, which can then be further transformed. nih.gov For instance, the introduction of a hydroxymethyl group can be achieved, and this functionality can serve as a precursor for other groups. mdpi.com In one study, a 3-(((2-fluorobenzyl)oxy)methyl) group was introduced as part of a multi-step synthesis, highlighting the potential for creating complex side chains at this position. mdpi.com Such modifications can be crucial for optimizing interactions with biological targets. nih.govmdpi.com
Alterations and Substitutions on the Benzene Ring (e.g., 5-Methoxy, 5-Fluoro, 6-Acetamido)
The functionalization of the benzene ring of the indole-2-carboxylic acid scaffold is a key strategy for modulating the physicochemical and pharmacological properties of these molecules. Various synthetic methods have been developed to introduce a range of substituents at different positions, thereby creating structural analogues with diverse characteristics.
5-Methoxy Substitutions: The synthesis of 5-methoxy-1H-indole-2-carboxylic acid and its esters has been a subject of significant process development. A notable method starts from malonate derivatives and involves key steps such as an azo coupling of a diazonium salt, a Japp-Klingemann rearrangement, and a Fischer indole synthesis. acs.orgresearchgate.net This process is designed to be high-yielding and scalable, utilizing readily available starting materials. acs.orgresearchgate.net Another approach involves the Ullmann condensation, where a solution of the parent indole acid is reacted with bromobenzene in the presence of cupric oxide and potassium hydroxide to yield the N-phenyl derivative, which can be further modified. sci-hub.se Reduction of 5-methoxyindole-2-carboxylic acid ethyl ester using tin metal in an ethanolic hydrogen chloride solution has been employed to produce 2,3-dihydro-5-methoxy-1H-indole-2-carboxylic acid ethyl ester. prepchem.com
5-Fluoro Substitutions: The introduction of a fluorine atom at the 5-position is often achieved through multi-step synthetic sequences. The Fischer indole synthesis is a common method, starting from 4-fluorophenylhydrazine and ethyl pyruvate to form ethyl 5-fluoroindole-2-carboxylate after acid-catalyzed cyclization. diva-portal.org An alternative industrial method is the Leimgruber-Batcho reaction, which starts with 5-fluoro-2-nitrotoluene and proceeds through an enamine intermediate, followed by reductive cyclization to yield 5-fluoroindole. diva-portal.org Other strategies like the Sugasawa and Bischler indole syntheses have also been explored, both beginning with 4-fluoroaniline. diva-portal.org A process for producing 5-fluorooxindole involves the cyclization of 2-(5-fluoro-2-nitrophenyl)malonic acid diester under reductive conditions, followed by decarboxylation. google.com
6-Acetamido and Other Substitutions: The synthesis of 6-substituted indole-2-carboxylic acid derivatives often begins with the appropriately substituted aniline. For instance, 6-bromo-1H-indole-2-carboxylic acid can be esterified and then subjected to various functional group transformations. nih.gov The synthesis of 6-nitroindole-2-carboxylic acid has been achieved by the dehydrogenation of the corresponding indoline with DDQ, or through nitration of methyl 1-acetylindoline-2-carboxylate followed by dehydrogenation. researchgate.net These nitro-substituted indoles can serve as precursors for 6-amino and subsequently 6-acetamido derivatives.
The following table summarizes selected synthetic transformations for substitutions on the benzene ring of indole-2-carboxylic acid analogues.
Table 1: Synthetic Methodologies for Benzene Ring Substituted Indole-2-Carboxylic Acid Analogues
| Target Compound | Starting Material(s) | Key Reaction Type | Reagents/Conditions | Yield | Reference(s) |
|---|---|---|---|---|---|
| Ethyl 5-fluoroindole-2-carboxylate | 4-fluorophenylhydrazine, Ethyl pyruvate | Fischer Indole Synthesis | Acid catalysis | Not specified | diva-portal.org |
| 5-fluoroindole | 5-fluoro-2-nitrotoluene, Dimethylformamide dimethyl acetal, Pyrrolidine | Leimgruber-Batcho Reaction | Reductive cyclization (e.g., Raney-Nickel, H2) | Not specified | diva-portal.org |
| 5-Methoxy-1-phenyl-1H-indole-2-carboxylic Acid | 5-Methoxy-1H-indole-2-carboxylic acid, Bromobenzene | Ullmann Condensation | Cupric oxide, Potassium hydroxide, DMF | Not specified | sci-hub.se |
| Ethyl 6-bromo-1H-indole-2-carboxylate | 6-bromo-1H-indole-2-carboxylic acid | Esterification | Ethanol, Conc. Sulfuric acid | 82% | nih.gov |
| Methyl 6-nitroindole-2-carboxylate | Methyl 6-nitroindoline-2-carboxylate | Dehydrogenation | DDQ | Not specified | researchgate.net |
Chemo-selective Transformations and Functional Group Interconversions
Chemo-selective transformations are crucial for the synthesis of complex molecules, allowing for the modification of one functional group in the presence of others. For indole-2-carboxylic acids and their analogues, various selective reactions have been developed to functionalize specific positions on the indole scaffold or to interconvert existing functional groups.
C-H Functionalization: The indole nucleus possesses multiple C-H bonds with different reactivities. C-H functionalization typically occurs at the C3 position via electrophilic substitution. chim.it However, if the C3 position is blocked, functionalization can be directed to the C2 position. chim.it Transition-metal-catalyzed C-H activation has enabled site-selective functionalization at less reactive positions like C7, often guided by a directing group on the indole nitrogen. acs.orgnih.gov For example, rhodium-catalyzed coupling of N-hydroxamate indoles (with a blocked C2 position) with diazonaphthoquinones can achieve C7-functionalization. nih.gov
Transformations of the Carboxylic Acid Group: The carboxylic acid at the C2 position is a versatile handle for various transformations.
Decarboxylation: The removal of the C2-carboxyl group is a common transformation, often achieved by heating the indole-2-carboxylic acid above its melting point. acs.org Copper-catalyzed decarboxylative N-arylation allows for the synthesis of N-aryl indoles from indole-2-carboxylic acids and aryl halides, a reaction that proceeds with good functional group tolerance. organic-chemistry.org
Amide Formation: The carboxylic acid can be readily converted to carboxamides. This is typically achieved by activating the carboxylic acid with coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), followed by reaction with an amine. nih.govnih.gov Propylphosphonic acid anhydride (T3P) has also been used as an effective coupling agent for this transformation. semanticscholar.org
Functional Group Interconversions on Substituents: Substituents on the indole ring can undergo selective transformations.
Reduction of Nitro Groups: A nitro group, for instance at the 5- or 6-position, can be selectively reduced to an amino group using reagents like tin(II) chloride (SnCl2·2H2O). rsc.org This amino group can then be further functionalized, for example, by acylation to form an acetamido group.
Ester Hydrolysis and Formation: Ester groups, commonly used to protect the carboxylic acid, can be selectively hydrolyzed under basic conditions (e.g., NaOH or LiOH) to regenerate the carboxylic acid. sci-hub.seclockss.org Conversely, carboxylic acids can be esterified using acid catalysis. nih.govrsc.org
Vilsmeier-Haack Reaction: This reaction allows for the formylation of the electron-rich indole ring, typically at the C3 position. For example, ethyl 5-nitro-1H-indole-2-carboxylate can be converted to ethyl 3-formyl-5-nitro-1H-indole-2-carboxylate using phosphorus oxychloride (POCl3) and DMF. rsc.orgnih.gov The resulting aldehyde can be further reduced to a hydroxymethyl group. rsc.org
The table below provides examples of chemo-selective transformations applied to the indole-2-carboxylic acid scaffold.
Table 2: Chemo-selective Transformations and Functional Group Interconversions
| Substrate | Transformation | Reagents/Conditions | Product | Reference(s) |
|---|---|---|---|---|
| Indole-2-carboxylic acids | Decarboxylative N-arylation | Aryl halide, Cu2O, K3PO4, NMP, 160°C | N-aryl indoles | organic-chemistry.org |
| 4,6-Difluoroindole-2-carboxylic acid | Amide Coupling | Amine, EDC·HCl, HOBt, DIPEA | 4,6-Difluoroindole-2-carboxamides | nih.gov |
| Ethyl 5-nitro-1H-indole-2-carboxylate | C3-Formylation (Vilsmeier-Haack) | POCl3, DMF | Ethyl 3-formyl-5-nitro-1H-indole-2-carboxylate | rsc.orgnih.gov |
| Ethyl 3-formyl-5-nitro-1H-indole-2-carboxylate | Aldehyde Reduction | Al(O-i-Pr)3, i-PrOH | Isopropyl 3-(hydroxymethyl)-5-nitro-1H-indole-2-carboxylate | rsc.org |
| 3-Bromo-5-nitro-1H-indole-2-carboxylate | Nitro Group Reduction | SnCl2·2H2O, EtOAc, 80°C | 5-Amino-3-bromo-1H-indole-2-carboxylate | rsc.org |
| N-Boc-indoline-2,3-dicarboxylate | Ester Hydrolysis | LiOH, DME/H2O | N-Boc-trans-indoline-2-carboxylic acid-3-carboxylate | clockss.org |
Computational and Theoretical Studies of 5 Acetamido 1h Indole 2 Carboxylic Acid Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of many-body systems. For 5-acetamido-1H-indole-2-carboxylic acid, DFT calculations are employed to determine its most stable three-dimensional structure (geometry optimization) and to understand its electronic properties. These calculations typically use functionals like B3LYP or ωB97X-D with various basis sets (e.g., 6-31++G(d,p)) to provide a balance of accuracy and computational cost. mdpi.commdpi.com
DFT-based geometry optimization predicts the equilibrium positions of the atoms in the molecule, thereby providing theoretical values for bond lengths and bond angles. These calculated parameters can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. mdpi.com Studies on closely related indole-2-carboxylic acid derivatives have shown that DFT calculations can predict these geometric parameters with a high degree of accuracy, with deviations from experimental values often being negligible. mdpi.com This allows for a detailed understanding of how substituents, such as the acetamido group at the 5-position, influence the geometry of the core indole (B1671886) structure.
Table 1: Representative Predicted Geometrical Parameters for Indole-2-Carboxylic Acid Derivatives from DFT Calculations Note: This table is illustrative, based on typical values for related structures, as specific DFT data for this compound is not publicly available.
| Parameter | Typical Predicted Value (Å or °) |
|---|---|
| C=O Bond Length | ~1.21 Å |
| C-O Bond Length | ~1.35 Å |
| N-H (Indole) Bond Length | ~1.01 Å |
| O-C=O Bond Angle | ~122° |
| C-N-C (Indole) Bond Angle | ~109° |
Beyond the single molecule (monomer), DFT can be used to explore the interactions between multiple molecules. Carboxylic acids are well-known to form strong intermolecular hydrogen bonds, leading to the formation of dimers and larger oligomers. mdpi.com Computational studies on similar compounds, such as 5-methoxy-1H-indole-2-carboxylic acid, have investigated the structures and stabilities of dimeric and trimeric species. mdpi.comnih.gov These analyses reveal that cyclic dimers, formed through dual O-H···O hydrogen bonds between the carboxylic acid groups, are often a highly stable configuration. mdpi.comnih.gov The calculations can also model weaker interactions, such as N-H···O bonds, which contribute to the formation of larger trimeric assemblies and influence the crystal packing arrangement. mdpi.comnih.gov Understanding these intermolecular interactions is crucial as they dictate the solid-state properties of the compound.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding how a potential drug molecule might interact with its biological target.
Derivatives of this compound have been identified as potential inhibitors of the enzymes Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), which are key targets in cancer immunotherapy. ebi.ac.ukbohrium.comnih.gov Molecular docking simulations have been performed to predict how these indole-2-carboxylic acid derivatives fit into the active sites of IDO1 and TDO. ebi.ac.ukbohrium.comnih.gov These simulations help elucidate the binding mode, showing how the ligand orients itself within the enzyme's binding pocket to exert its inhibitory effect. The results from such studies provide crucial insights that can guide the structural optimization of these inhibitors to improve their potency and selectivity. bohrium.com
Docking simulations not only predict the binding pose but also identify the specific interactions between the ligand and the amino acid residues of the protein. For inhibitors of IDO1 and TDO, key interactions typically involve the heme cofactor present in the active site and surrounding residues. bohrium.com The 2-carboxyl group of the indole scaffold is often found to be critical for binding. bohrium.com Computational studies reveal that the inhibitor can form a network of hydrogen bonds, hydrophobic interactions, and sometimes π-stacking interactions with specific residues in the binding pocket. Identifying these key interacting residues is fundamental for understanding the structure-activity relationship and for designing new derivatives with enhanced binding affinity. researchgate.net
Table 2: Key Interactions of Indole-based Inhibitors in the IDO1 Active Site This table summarizes typical interactions observed in docking studies of indole derivatives with IDO1.
| Inhibitor Moiety | Interaction Type | Key IDO1 Residue(s) |
|---|---|---|
| Carboxylic Acid Group | Hydrogen Bonding / Ionic | Arginine, Serine, Tyrosine |
| Indole N-H Group | Hydrogen Bonding | Serine |
| Indole Ring | Hydrophobic / π-stacking | Phenylalanine, Tyrosine, Leucine |
| Acetamido Group | Hydrogen Bonding | Backbone or side-chain atoms |
Molecular Dynamics (MD) Simulations for Dynamic Binding Interactions and Stability
While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations calculate the motion of atoms over time, providing a realistic representation of how the ligand and protein behave in a physiological environment (typically in a water box with ions). frontiersin.org For the this compound series of inhibitors, MD simulations have been used to assess the stability of the predicted docking poses within the IDO1 and TDO active sites. ebi.ac.ukbohrium.comnih.gov
By simulating the system for nanoseconds, researchers can observe whether the ligand remains stably bound in its initial predicted orientation or if it shifts to a different conformation. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein atoms are monitored to quantify the stability of the complex. A stable binding mode is often indicated by a low and non-fluctuating RMSD value over the course of the simulation. frontiersin.org These simulations refine the understanding of the binding interactions and provide a more accurate estimation of the binding affinity, making MD a critical step in computational drug design. espublisher.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used in drug design and medicinal chemistry to establish a mathematical correlation between the chemical structures of compounds and their biological activities. longdom.orgscienceforecastoa.com These models leverage physicochemical properties or molecular descriptors to predict the activity of new, unsynthesized molecules. longdom.org
Analysis of Intermolecular Interactions (e.g., Hirshfeld Analysis)
The analysis of intermolecular interactions is crucial for understanding the crystal packing, polymorphism, and physicochemical properties of a compound. Hirshfeld surface analysis is a powerful tool used to visualize and quantify these non-covalent interactions within a crystal lattice. nih.govnih.gov By mapping properties onto this unique molecular surface, researchers can delineate and quantify the relative contributions of different intermolecular contacts, such as hydrogen bonds and van der Waals forces. nih.gov
Currently, there are no published crystal structures or Hirshfeld surface analyses specifically for this compound in the reviewed scientific literature.
The table below summarizes the contributions of various intermolecular contacts to the total Hirshfeld surface for N-(5-iodo-4-phenylthiazol-2-yl)acetamide, a compound also featuring an acetamido group, to illustrate the typical output of such an analysis. nih.gov
Investigation of Biological Activities and Molecular Mechanisms of 5 Acetamido 1h Indole 2 Carboxylic Acid Derivatives
Cellular Pathway Perturbation Analysis (e.g., DNA cleavage, apoptosis induction)
Indole-2-carboxylic acid derivatives have been shown to perturb cellular pathways, notably inducing apoptosis in cancer cells. researchgate.netnih.govnih.gov A series of indole-2-carboxylic acid benzylidene-hydrazides were identified as potent inducers of apoptosis. nih.gov One of the most active compounds in this series, 5-chloro-3-phenyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide (9b), exhibited an EC₅₀ value of 0.1 μM in a caspase activation assay in T47D breast cancer cells and a GI₅₀ value of 0.9 μM in a standard growth inhibition assay. nih.gov The proposed mechanism for these compounds involves the inhibition of tubulin polymerization, leading to cell cycle arrest and subsequent apoptosis. nih.gov
In addition to apoptosis induction, metal complexes of indole-2-carboxylic acid have been investigated for their ability to interact with and cleave DNA. A dinuclear copper(II) complex of indole-2-carboxylic acid was shown to bind to calf thymus DNA (CT-DNA), likely through an intercalative mode. mdpi.com This interaction can lead to DNA cleavage, a mechanism that contributes to the cytotoxic effects of these compounds. mdpi.com
| Compound Derivative | Cell Line | Activity | Value (μM) | Reference |
|---|---|---|---|---|
| 5-chloro-3-phenyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide (9b) | T47D | EC₅₀ (Caspase activation) | 0.1 | nih.gov |
| 5-chloro-3-phenyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide (9b) | T47D | GI₅₀ (Growth inhibition) | 0.9 | nih.gov |
| Dinuclear Copper(II) Complex of Indole-2-carboxylic acid | - | DNA Cleavage | Observed | mdpi.com |
In Vitro Cellular Activity Profiling (e.g., against specific cell lines, focusing on mechanisms like cytotoxicity or antimitotic activity without clinical implication)
Mechanistic Studies of Cytotoxic Effects (e.g., antimitotic activity)
Derivatives of indole-2-carboxylic acid have demonstrated significant cytotoxic and antiproliferative activities across a range of human cancer cell lines. The mechanisms underlying these effects often involve the disruption of cellular processes critical for cancer cell growth and survival, such as mitosis and the induction of programmed cell death (apoptosis).
Research has shown that certain indole (B1671886) derivatives are believed to interfere with the mitotic spindle, which is essential for cell division. This disruption can prevent the proliferation, expansion, and invasion of cancerous cells. nih.gov The cytotoxic potential of these compounds is frequently quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of a substance needed to inhibit a biological process by half.
For instance, a series of novel 1H-indole-2-carboxylic acid derivatives were designed and synthesized to target the 14-3-3η protein for the treatment of liver cancer. Among them, compound C11 showed potent inhibitory activities against several human liver cancer cell lines, including chemotherapy-resistant cells. nih.gov Further mechanistic studies revealed that C11 could induce G1-S phase cell cycle arrest in liver cancer cells. nih.gov Similarly, other studies on 5-bromoindole-2-carboxylic acid derivatives found that the most potent compounds could arrest cancer cells in the G2/M phase and trigger apoptosis. nih.govresearchgate.net
The cytotoxic activity of various indole-2-carboxylic acid derivatives has been evaluated against multiple cancer cell lines, as detailed in the table below.
| Compound Type | Cell Line | Cancer Type | IC50 (µM) | Source |
|---|---|---|---|---|
| Indole-2-carboxamide (Compound 5) | KNS42 | Paediatric Glioblastoma | 0.33 | nih.gov |
| Indole-2-carboxamide (Compound 8a) | KNS42 | Paediatric Glioblastoma | 2.34 - 9.06 | nih.gov |
| 5-hydroxyindole-3-carboxylic acid ester (Compound 5d) | MCF-7 | Breast Adenocarcinoma | 4.7 | nih.govresearchgate.net |
| 5-bromoindole-2-carbohydrazide derivative (5BDBIC) | Hep G2 | Hepatocellular Carcinoma | 14.3 | researchgate.net |
| Indole-3-pyrazole-5-carboxamide analogue (Compound 18) | HCC cell lines | Hepatocellular Carcinoma | 0.6 - 2.9 | mdpi.com |
| 1H-indole-2-carbohydrazide (Compound 4e) | MCF-7, A549, HCT | Breast, Lung, Colon | ~2 | mdpi.com |
| 1H-indole-2-carboxylic acid derivative (C11) | Bel-7402, SMMC-7721, SNU-387, Hep G2, Hep 3B | Liver Cancer | Data not specified | nih.gov |
Investigation of Binding to DNA (e.g., DNA-intercalation)
The interaction of small molecules with DNA is a key mechanism for many anticancer and antiviral drugs. For derivatives of indole-2-carboxylic acid, investigations have revealed that their biological activity can be linked to their ability to bind to DNA, although not always through classical intercalation.
In the context of antiviral research, certain indole-2-carboxylic acid derivatives have been developed as potent inhibitors of HIV-1 integrase, an enzyme essential for the replication of the virus. mdpi.comnih.gov The mechanism of these inhibitors involves chelating Mg2+ ions within the enzyme's active site. mdpi.comnih.govnih.gov Crucially, binding mode analysis of one such derivative, compound 17a, demonstrated that a halogenated benzene (B151609) ring introduced onto the indole scaffold could effectively bind with the viral DNA via a π–π stacking interaction. nih.gov This interaction is a non-covalent force that helps to stabilize the compound-enzyme-DNA complex, thereby inhibiting the viral replication process. mdpi.comnih.gov
Other related compounds, such as diindoloazepinone derivatives, have been identified as DNA minor groove binding agents. acs.org While not direct derivatives of 5-acetamido-1H-indole-2-carboxylic acid, this finding highlights the propensity of complex indole-based scaffolds to interact with DNA structures. Minor groove binders fit into the narrower groove of the DNA double helix, causing conformational changes that can interfere with DNA replication and transcription.
These studies indicate that while classical DNA intercalation (the insertion of a molecule between the base pairs of DNA) is one possible mode of action, other interactions like π–π stacking and minor groove binding are also significant mechanisms for indole-based compounds. nih.gov
Structure Activity Relationship Sar Studies for 5 Acetamido 1h Indole 2 Carboxylic Acid Analogues
Impact of Substituent Position on Indole (B1671886) Core on Biological Activities (e.g., C5, C6, C3, N1)
The biological activity of indole derivatives is highly sensitive to the nature and position of substituents on the indole core. nih.gov Steric and electronic parameters of these substituents play a key role in determining the molecule's interaction with its biological target. nih.gov
C5 and C6 Positions: The C5 and C6 positions of the indole ring are critical determinants of biological activity. The presence of a methoxy (B1213986) group at either C5 or C6 has been shown to contribute to optimal activity in certain scaffolds. researchgate.net For instance, in one study, a C6-bromo substitution was found to enhance bioactivity significantly compared to unsubstituted analogues. mdpi.com Similarly, the introduction of chloro or bromo groups at C5 is a common strategy in the development of indole-based inhibitors. nih.govnih.gov In other series, 6- and 7-heterocyclyl-1H-indole compounds have demonstrated potent inhibition of cancer cell growth. nih.gov
C3 Position: The C3 position is frequently modified to explore specific binding pockets of a target. Introducing small alkyl groups, such as an ethyl group, at C3 has been a successful strategy in modulating the activity of 5-chloro-1H-indole-2-carboxamides. nih.gov Other modifications, including the addition of formyl or morpholinomethyl groups, have also been investigated to create diverse analogues. nih.gov
N1 Position: The nitrogen atom of the indole ring (N1) is a key interaction point. SAR studies have frequently shown that an unsubstituted N1 position, which can act as a hydrogen bond donor, is favorable for optimal activity. researchgate.netnih.gov However, this is not a universal rule, as some N-substituted indole derivatives have also exhibited potent biological effects, indicating that the N1 position can be modified to tune activity and selectivity. nih.gov
C2 vs. C3 Substitution: The regioisomeric placement of substituents can lead to vastly different pharmacological profiles. For example, in a series of N-piperidinyl indoles, 2-substituted compounds were found to have higher binding affinities and act as full agonists at the nociceptin (B549756) opioid (NOP) receptor, whereas their 3-substituted counterparts were partial agonists. nih.gov This highlights that a subtle change in substituent position can dramatically alter both binding and functional efficacy. nih.gov
| Position | Substituent Type | General Impact on Activity | Reference |
|---|---|---|---|
| C5 | Halogens (Cl, Br), Methoxy | Often enhances activity; specific halogen can be critical. | researchgate.netnih.govnih.gov |
| C6 | Methoxy, Bromo, Heterocycles | Can significantly increase potency. | researchgate.netmdpi.comnih.gov |
| C3 | Small alkyls (e.g., ethyl), Formyl, Morpholinomethyl | Modulates activity and allows exploration of binding pockets. | nih.govnih.govnih.gov |
| N1 | Unsubstituted (N-H) | Often optimal for activity, likely as an H-bond donor. | researchgate.netnih.gov |
| C2 vs. C3 | Functional groups (e.g., aminomethyl) | Regioisomeric position dramatically alters functional efficacy (agonist vs. partial agonist). | nih.gov |
Role of the Acetamido Moiety and its Chemical Modifications on Activity
The acetamido group (-NHCOCH₃) at the C5 position is a crucial pharmacophoric element. Molecules containing an acetamide (B32628) linkage are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. nih.gov This functional group can participate in hydrogen bonding, acting as both a hydrogen bond donor (via the N-H) and a hydrogen bond acceptor (via the C=O), which are often critical interactions for binding to a biological target.
Chemical modifications to the acetamido moiety are a key strategy in SAR studies to probe its role and optimize interactions. These modifications can include:
Alkyl Group Variation: Replacing the methyl group with larger alkyl or cyclic groups to explore steric limits within the binding site.
Amide Bond Isosteres: Replacing the amide linkage with bioisosteres such as sulfonamides, reverse amides, or ureas to alter hydrogen bonding capacity, electronic properties, and metabolic stability.
N-Alkylation: Substitution on the amide nitrogen to remove its hydrogen bond donating ability, which can determine the importance of this specific interaction.
| Modification Type | Example | Rationale for Modification |
|---|---|---|
| Varying the Acyl Group | -NHCO-Cyclopropyl | To probe steric tolerance and introduce rigidity. |
| Replacing with Bioisosteres | -NHSO₂CH₃ (Sulfonamide) | To alter H-bonding properties and metabolic stability. |
| N-Alkylation | -N(CH₃)COCH₃ | To remove the N-H hydrogen bond donor capability. |
| Replacing with other Amides | -NHCO-CF₃ (Trifluoroacetamide) | To alter electronic character and H-bonding strength. |
Influence of Carboxylic Acid Functionalization on Biological Activity
The carboxylic acid at the C2 position is another cornerstone of the molecule's activity. It is acidic and can exist as a carboxylate anion at physiological pH, enabling it to form strong ionic interactions (salt bridges) with positively charged residues like arginine or lysine (B10760008) in a protein's active site. It is also a potent hydrogen bond donor and acceptor.
Functionalization of this group is a primary method for modulating a compound's properties:
Esterification: Converting the carboxylic acid to an ester (e.g., an ethyl ester) is a common prodrug strategy. nih.gov This masks the polar acidic group, increasing lipophilicity and potentially enhancing cell membrane permeability. Inside the cell, esterases can hydrolyze the ester back to the active carboxylic acid.
Amide Formation: Coupling the carboxylic acid with various amines to form carboxamides is one of the most fruitful avenues for SAR exploration. nih.govarkat-usa.org This allows for the introduction of a wide variety of substituents that can extend into and interact with different regions of the target's binding pocket. The resulting amide bond is more stable metabolically than an ester and provides different hydrogen bonding patterns. Studies on indoline-2-carboxylic acid N-(substituted)phenylamides have shown that the nature of the phenylamide substituent is critical for activity. researchgate.net
| Functional Group | Example | Potential Influence on Activity/Properties | Reference |
|---|---|---|---|
| Carboxylic Acid | -COOH | Forms key ionic and hydrogen bonds with the target. | mdpi.com |
| Ester | -COOEt | Increases lipophilicity; often used as a prodrug strategy. | nih.gov |
| Primary Amide | -CONH₂ | Alters H-bonding pattern compared to the acid. | nih.govarkat-usa.org |
| Substituted Amide | -CONH-Phenyl | Allows for extensive exploration of binding site pockets. | researchgate.net |
Stereochemical Considerations and Diastereomeric Effects on Activity
When modifications to the 5-acetamido-1H-indole-2-carboxylic acid scaffold introduce one or more chiral centers, stereochemistry becomes a critical factor influencing biological activity. The three-dimensional arrangement of atoms is paramount for precise interaction with chiral biological targets like enzymes and receptors. Enantiomers (non-superimposable mirror images) of a chiral drug can exhibit significantly different potency, efficacy, and even toxicity. For instance, one enantiomer may fit perfectly into a binding site, while the other fits poorly or not at all. When multiple chiral centers are present, the resulting diastereomers can also have distinct pharmacological profiles. Therefore, a full SAR analysis requires the synthesis and evaluation of individual stereoisomers to identify the optimal spatial configuration for the desired biological effect. mdpi.com
Development of Photoactivatable Analogues for Target Identification
To elucidate the mechanism of action of a bioactive compound, identifying its direct molecular target is essential. Photoaffinity labeling is a powerful technique for this purpose. This involves designing and synthesizing photoactivatable analogues of the parent compound that retain high-affinity binding to the target. nih.gov These analogues incorporate a photoreactive moiety, such as an aliphatic azide (B81097) or a benzophenone, which upon irradiation with UV light, forms a highly reactive species that covalently cross-links to the target protein. nih.gov
Researchers have successfully developed photoactivatable allosteric modulators for the cannabinoid CB1 receptor based on an indole-2-carboxamide scaffold. nih.gov By incorporating different photophores at various positions, these tools can be used to map the three-dimensional structure of the binding site and identify the specific amino acid residues involved in the interaction. The key challenge in this approach is to ensure that the addition of the photoactivatable group does not significantly disrupt the compound's original pharmacological activity. nih.gov
| Photophore | Activation Mechanism | Application in Indole Analogues | Reference |
|---|---|---|---|
| Benzophenone | Forms a reactive triplet ketyl radical upon UV activation. | Incorporated into indole-2-carboxamides to label target proteins. | nih.gov |
| Aliphatic Azide | Forms a highly reactive nitrene upon UV activation. | Used in indole-based ligands for covalent cross-linking studies. | nih.gov |
| Aryl Azide | Forms a reactive nitrene upon UV activation. | A common photophore used in developing photoactivatable ligands. | nih.gov |
Rational Design Approaches Based on SAR Insights
The culmination of SAR studies is the formulation of a clear set of guidelines for the rational design of new, improved analogues. nih.gov By integrating data on how substitutions at each position affect activity, medicinal chemists can move beyond random screening and adopt a more targeted approach. For example, if SAR data reveals that a small, electron-withdrawing group is preferred at the C6 position and a large, hydrophobic group is tolerated in the C2-carboxamide moiety, future design efforts will focus on combining these optimal features.
Computational chemistry, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, plays a vital role in this process. mdpi.comresearchgate.net Molecular docking can be used to generate hypotheses about how different analogues bind to a target protein, helping to explain observed SAR trends. QSAR models can then be built to statistically correlate the physicochemical properties of the synthesized compounds with their biological activities, allowing for the prediction of the potency of virtual, yet-to-be-synthesized compounds. This iterative cycle of design, synthesis, testing, and modeling accelerates the discovery of lead compounds with enhanced therapeutic potential. mdpi.com
Role As a Precursor and Building Block in Complex Chemical Synthesis
Utilization in the Synthesis of Natural Product Analogues
The parent compound, indole-2-carboxylic acid, is a known reactant in the total synthesis of various natural products, including (±)-dibromophakellin and the pyrrolizidine (B1209537) alkaloid (±)-trachelanthamidine. sigmaaldrich.com The introduction of a 5-acetamido group onto this core structure allows chemists to generate novel analogues of these natural products. This substitution can significantly alter the molecule's physicochemical properties, such as polarity, solubility, and hydrogen bonding capacity, which in turn can modulate its biological activity and pharmacokinetic profile. By using 5-acetamido-1H-indole-2-carboxylic acid, researchers can create libraries of natural product analogues, facilitating structure-activity relationship (SAR) studies and the development of new therapeutic agents. mdpi.com
Integration into Diverse Heterocyclic Systems
The indole-2-carboxylic acid scaffold is a versatile platform for the construction of fused and appended heterocyclic systems. The carboxylic acid function at the C2 position is a key anchor point for cyclization reactions. For instance, it can be used to build adjacent rings, leading to complex polycyclic structures like spirooxoindolepyrrolidines. sigmaaldrich.com The 5-acetamido group can be carried through these synthetic sequences, resulting in functionalized heterocyclic systems that might not be accessible through other routes. This strategy allows for the integration of the indole (B1671886) core into a variety of five- and six-membered heterocyclic rings, which are prevalent motifs in many pharmaceuticals.
Chiral Resolution and Enantioselective Synthesis for Indoline-2-carboxylic Acids
The synthesis of enantiomerically pure compounds is critical in drug development. Indoline-2-carboxylic acid, the reduced form of indole-2-carboxylic acid, contains a stereocenter at the C2 position. The resolution of racemic indoline-2-carboxylic acid and its derivatives can be achieved through classical chemical methods or enzymatic processes. researchgate.net A common chemical method involves the formation of diastereomeric salts by reacting the racemic carboxylic acid with a single enantiomer of a chiral base. researchgate.net These diastereomeric salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.
Furthermore, advances in asymmetric catalysis have enabled the direct enantioselective synthesis of chiral indolines. ccspublishing.org.cn Methods such as asymmetric transfer hydrogenation using a chiral phosphoric acid catalyst can achieve oxidative kinetic resolution of 2-substituted indolines with high enantioselectivity. ccspublishing.org.cn Dynamic kinetic resolution (DKR) has also been successfully applied to the asymmetric hydrogenation of racemic indoles, providing access to chiral indolines bearing vicinal stereogenic centers. acs.org These methodologies are applicable to substituted indoles, making it feasible to produce enantiopure versions of 5-acetamido-1H-indoline-2-carboxylic acid for use in stereospecific synthesis.
Construction of Biologically Relevant Hybrid Molecules (e.g., Indole-Oxadiazole Hybrids)
Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug discovery. The this compound scaffold is an excellent starting point for creating such hybrid molecules. One prominent example is the synthesis of indole-oxadiazole hybrids. lsmu.lt The general synthetic route involves converting the indole-2-carboxylic acid into an ester, followed by reaction with hydrazine (B178648) to form the corresponding carbohydrazide. This intermediate is then cyclized, often with an orthoester or carbon disulfide, to form the 1,3,4-oxadiazole (B1194373) ring.
Research has shown that derivatives of acetamido-indole-2-carboxylic acid are potent inhibitors of key biological targets. For example, a series of 6-acetamido-indole-2-carboxylic acid derivatives were synthesized and identified as dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), which are important targets for cancer immunotherapy. sci-hub.senih.gov The structure-activity relationship (SAR) studies from this work highlight the importance of the acetamido group for activity. sci-hub.se
Table 1: Inhibitory Activities of Selected 6-acetamido-indole-2-carboxylic Acid Derivatives sci-hub.senih.gov
| Compound | Structure Description | IDO1 IC₅₀ (µM) | TDO IC₅₀ (µM) |
| 9o | 6-acetamido-3-(4-fluorophenyl)-1H-indole-2-carboxylic acid | 1.75 | 3.53 |
| 9o-1 | 6-acetamido-3-(3,4-difluorophenyl)-1H-indole-2-carboxylic acid | 1.17 | 1.55 |
| 9o-2 | 6-acetamido-3-(4-fluoro-3-methylphenyl)-1H-indole-2-carboxylic acid | 2.50 | 4.90 |
| 9o-3 | 6-acetamido-3-(3-chloro-4-fluorophenyl)-1H-indole-2-carboxylic acid | 2.19 | 3.86 |
This research underscores how the this compound core can be systematically modified to produce potent and selective inhibitors of enzymes relevant to human disease. sci-hub.senih.gov
Future Research Directions and Unexplored Avenues in 5 Acetamido 1h Indole 2 Carboxylic Acid Research
Elucidation of Novel Molecular Targets for 5-Acetamido-1H-indole-2-carboxylic Acid Derivatives
The indole-2-carboxylic acid core is a versatile pharmacophore found in compounds active against a range of biological targets. nih.govnih.gov This versatility suggests that derivatives of this compound could be rationally designed or screened to interact with new and clinically relevant molecular targets. Future research should extend beyond currently known activities to explore a wider array of proteins and pathways.
Key unexplored target classes for derivatives include:
Viral Enzymes: Building on the success of indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors, which function by chelating Mg²⁺ ions in the active site, future work could explore other viral metalloenzymes. nih.govnih.govmdpi.comrsc.org Screening against integrases from other retroviruses or viral polymerases could yield novel antiviral agents.
Immuno-oncology Targets: Derivatives of 6-acetamido-indole-2-carboxylic acid have shown potent dual inhibitory activity against Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), crucial enzymes in tumor immune evasion. ebi.ac.uksci-hub.se Systematic exploration of other immune checkpoint proteins or enzymes involved in tumor metabolism is a logical next step.
Kinases: The discovery of 5-bromoindole-2-carboxylic acid derivatives as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase highlights the potential of this scaffold in oncology. nih.govresearchgate.net A future avenue of research is to screen a library of this compound analogues against a broad panel of kinases implicated in cancer and inflammatory diseases.
G-Protein Coupled Receptors (GPCRs): Specific analogues of indole-2-carboxylic acid have demonstrated high binding affinity and selectivity for the D3 dopamine (B1211576) receptor, indicating potential applications in neurological disorders. nih.gov This opens the door to exploring other GPCRs as potential targets.
Ion Channels: Indole-2-carboxamides have been identified as effective agonists for the Transient Receptor Potential Vanilloid Type-1 (TRPV1) ion channel, a key target in pain and inflammation research. mdpi.com Investigating how modifications to the this compound structure affect activity at TRPV1 and other related TRP channels is a promising area.
| Potential Target Class | Example Target | Therapeutic Area | Rationale Based on Analogue Activity |
| Viral Enzymes | HIV-1 Integrase | Infectious Disease | Indole-2-carboxylic acid core effectively chelates active site Mg²⁺ ions. nih.govmdpi.com |
| Immuno-oncology | IDO1/TDO | Oncology | 6-acetamido analogues are potent dual inhibitors. ebi.ac.uksci-hub.se |
| Kinases | EGFR | Oncology | 5-bromoindole derivatives inhibit EGFR tyrosine kinase activity. nih.govresearchgate.net |
| GPCRs | D3 Dopamine Receptor | Neurology | Specific amides show high affinity and selectivity. nih.gov |
| Ion Channels | TRPV1 | Pain, Inflammation | Indole-2-carboxamides act as selective agonists. mdpi.com |
Application of Advanced Synthetic Methodologies for Novel Analogues
To fully explore the structure-activity relationships (SAR) around the this compound core, the application of modern, efficient, and diverse synthetic methodologies is crucial. Future efforts should focus on moving beyond classical synthetic routes to embrace advanced techniques that allow for the rapid generation of novel analogues.
Future synthetic explorations should include:
Diversity-Oriented Synthesis (DOS): Employing DOS strategies to create structurally complex and diverse libraries of compounds from the core scaffold. This would enable broader screening against various biological targets.
Late-Stage Functionalization: Developing and applying C-H activation and other late-stage functionalization reactions to modify complex derivatives. This would allow for the rapid synthesis of analogues that are not easily accessible through traditional methods, facilitating finer tuning of pharmacological properties.
Photoredox and Electrochemical Synthesis: Utilizing these modern techniques to access novel chemical space and form challenging bonds under mild conditions, potentially leading to the discovery of unprecedented structures and activities.
Flow Chemistry: Implementing continuous flow synthesis to improve reaction efficiency, safety, and scalability. This would be particularly valuable for optimizing lead compounds and preparing larger quantities for in-depth biological evaluation.
Biocatalysis: Using enzymes to perform selective transformations on the indole (B1671886) core or its side chains, offering a green and highly specific method for generating chiral derivatives with potentially improved potency and selectivity.
In-depth Mechanistic Investigations of Observed Biological Activities at a Molecular Level
While initial screenings may identify biological activity, a deep understanding of the mechanism of action at the molecular level is essential for advancing a compound toward clinical relevance. Future research must go beyond simple activity assays to precisely define how derivatives of this compound interact with their biological targets.
Key areas for mechanistic investigation include:
Structural Biology: Obtaining high-resolution X-ray crystal or cryo-electron microscopy (cryo-EM) structures of ligand-target complexes. This provides definitive insight into the binding mode, crucial for understanding SAR and guiding further structure-based design. nih.gov
Biophysical Techniques: Employing methods such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Thermal Shift Assays to quantify the binding affinity, kinetics, and thermodynamics of the ligand-target interaction.
Cellular Target Engagement Assays: Developing and utilizing assays to confirm that the compound interacts with its intended target in a cellular environment and to determine the concentration required for engagement.
Downstream Pathway Analysis: Once a target is confirmed, investigating the downstream cellular consequences of its modulation. This could involve proteomics, transcriptomics, or specific functional assays to understand the compound's effect on cellular signaling and function. For instance, for an EGFR inhibitor, this would involve confirming the inhibition of tyrosine kinase activity, leading to cell cycle arrest and apoptosis. nih.govresearchgate.net
Exploration of Structure-Based Design Principles for Enhanced Selectivity
A major challenge in drug development is achieving selectivity for the desired target to minimize off-target effects. Future research on this compound derivatives must prioritize the rational design of analogues with high selectivity.
Strategies for enhancing selectivity include:
Target-Specific Interactions: Leveraging structural information of the target's binding site to design modifications that exploit unique features not present in closely related off-targets. For example, designing derivatives with branches that extend into specific hydrophobic cavities near the active site can improve interaction and potency. nih.govmdpi.com
Allosteric Modulation: Shifting focus from the highly conserved active (orthosteric) site to less conserved allosteric sites. Designing compounds that bind to these unique sites can provide a powerful route to achieving high selectivity.
Conformationally Restricted Analogues: Synthesizing rigid analogues that lock the molecule into the specific conformation required for binding to the intended target. This can reduce binding to off-targets that may recognize different conformations.
Computational Chemistry in Predictive Modeling and Virtual Screening
Computational chemistry and molecular modeling are indispensable tools for accelerating drug discovery. researchgate.net These methods can reduce the number of compounds that need to be synthesized and tested by prioritizing those with the highest probability of success. nih.gov For this compound, computational approaches can guide the entire discovery pipeline.
Future computational efforts should focus on:
Large-Scale Virtual Screening: Using the this compound scaffold as a query for virtual screening of massive compound libraries to identify novel derivatives with potential activity against new targets. nih.govnih.gov
Molecular Dynamics (MD) Simulations: Running MD simulations to study the dynamic behavior of the ligand-target complex over time. ebi.ac.uk This can reveal key stable interactions, the role of water molecules, and conformational changes that are not apparent from static docking poses, providing deeper insights for ligand optimization. biorxiv.org
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing robust QSAR models to establish a mathematical relationship between the chemical structure of the derivatives and their biological activity. nih.gov These models can then be used to predict the activity of virtual compounds and guide the design of more potent analogues. mdpi.com
Predictive Toxicology (ADMET Modeling): Using in silico models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of newly designed analogues. This allows for the early identification and removal of compounds with unfavorable profiles, saving time and resources.
| Computational Method | Application in Future Research | Potential Outcome |
| Virtual High-Throughput Screening | Screening large virtual libraries against novel protein targets. | Identification of new hit compounds for untested targets. nih.gov |
| Molecular Docking | Predicting binding modes of novel analogues within a known target's active site. | Prioritization of synthetic candidates and explanation of SAR. ebi.ac.uk |
| Molecular Dynamics Simulations | Simulating the stability and dynamics of the ligand-protein complex. | Understanding the energetic and conformational basis of binding affinity. biorxiv.org |
| QSAR Modeling | Correlating structural features with biological activity or toxicity. | Predicting the potency and potential liabilities of virtual compounds. mdpi.com |
Investigation of Polymorphism and its Implications for Material Science Applications (non-pharmacological)
Beyond pharmacology, the solid-state properties of organic molecules are of significant interest in material science. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can dramatically influence properties like solubility, stability, and mechanical behavior. materialsciencejournal.org Research on a related compound, 5-methoxy-1H-indole-2-carboxylic acid, has already revealed the existence of different polymorphs with distinct hydrogen bonding patterns. mdpi.com
Unexplored avenues in this area include:
Polymorph Screening: Conducting comprehensive screening to identify all accessible polymorphic forms of this compound under various crystallization conditions (e.g., different solvents, temperatures, and pressures).
Structural Characterization: Characterizing each polymorph using techniques such as single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and infrared spectroscopy to determine their unique crystal structures and thermal properties. mdpi.com
Property-Function Relationship: Investigating how the different crystal packing and intermolecular interactions in each polymorph affect macroscopic properties. This could include studying their optical, electronic, or mechanical characteristics.
Applications in Organic Materials: Exploring the potential use of specific polymorphs in non-pharmacological applications. For example, the ordered π-stacking in certain crystal structures could be suitable for organic electronics (e.g., semiconductors or conductors). The unique hydrogen-bonding networks could also be explored for creating novel functional materials, similar to how furan-based polyamides are studied for their material properties. researchgate.net
Q & A
Q. Q1. What are the recommended methods for synthesizing 5-acetamido-1H-indole-2-carboxylic acid?
A1. Synthesis typically involves functionalization of indole-2-carboxylic acid precursors. For example:
- Step 1: Start with indole-2-carboxylic acid (CAS 1670-81-1) , and introduce an acetamido group at the 5-position via electrophilic substitution or palladium-catalyzed coupling.
- Step 2: Optimize reaction conditions (e.g., reflux in acetic acid with sodium acetate as a catalyst, similar to methods used for 3-formyl-1H-indole-2-carboxylic acid derivatives ).
- Step 3: Purify using recrystallization from DMF/acetic acid mixtures .
- Validation: Confirm structure via LC-MS (exact mass ~234.06 g/mol) and ¹H/¹³C NMR to verify acetamido and carboxylic acid moieties .
Q. Q2. How can researchers ensure accurate characterization of physical properties (e.g., melting point, solubility) for this compound?
A2.
- Melting Point: Use differential scanning calorimetry (DSC) or capillary methods. Compare with structurally similar compounds (e.g., indole-5-carboxylic acid, mp 208–210°C ).
- Solubility: Perform systematic solubility tests in polar (water, DMSO) and non-polar solvents (ethyl acetate). Note that indole-carboxylic acids often exhibit limited aqueous solubility .
- LogP/PSA: Calculate computationally (e.g., using Molinspiration) or experimentally via shake-flask methods. For reference, indole-2-carboxylic acid derivatives have LogP ~1.6 and PSA ~90 Ų .
Intermediate Research Questions
Q. Q3. What experimental strategies mitigate instability during storage or handling of this compound?
A3.
- Storage: Use airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis of the acetamido group .
- Handling: Avoid exposure to moisture and high temperatures. If decomposition is suspected (e.g., discoloration), validate purity via HPLC and compare retention times with freshly synthesized batches .
- Decomposition Analysis: Use TLC or GC-MS to identify byproducts (e.g., free indole-2-carboxylic acid or acetic acid derivatives) .
Q. Q4. How should researchers address discrepancies in reported spectral data (e.g., NMR, IR) for this compound?
A4.
- Controlled Replication: Repeat synthesis and characterization under identical conditions.
- Cross-Validation: Compare data with structurally related compounds (e.g., 5-hydroxyindole-2-carboxylic acid, CAS 21598-06-1 ).
- Advanced Techniques: Use 2D NMR (COSY, HSQC) to resolve overlapping signals caused by aromatic protons or rotational isomers .
Advanced Research Questions
Q. Q5. What computational approaches predict the reactivity of this compound in biological systems?
A5.
- Docking Studies: Use software like AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase or kinases), leveraging the compound’s carboxylic acid and acetamido groups as hydrogen-bond donors .
- MD Simulations: Simulate stability in aqueous environments using force fields (e.g., AMBER) to assess aggregation propensity or membrane permeability .
- QM/MM Calculations: Investigate tautomerization or acid-base behavior at the indole NH and carboxylic acid sites .
Q. Q6. How can researchers resolve conflicting bioactivity data in cell-based assays?
A6.
- Dose-Response Curves: Test multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.
- Control Experiments: Rule out off-target effects using structurally analogous compounds (e.g., 5-fluoroindole-2-carboxylic acid derivatives ).
- Mechanistic Probes: Combine with inhibitors/activators (e.g., kinase inhibitors) to isolate pathways influenced by the compound .
Methodological and Data Analysis Questions
Q. Q7. What protocols ensure reproducibility in synthesizing and testing derivatives of this compound?
A7.
- Standardized Procedures: Document reaction parameters (e.g., temperature, solvent ratios) rigorously. For example, reflux times for indole-2-carboxylic acid derivatives range from 3–5 hours .
- Batch Consistency: Use quality-controlled starting materials (e.g., indole-2-carboxylic acid with >95% purity ).
- Data Reporting: Follow guidelines from Reviews in Analytical Chemistry for transparent presentation of methods and statistical analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
